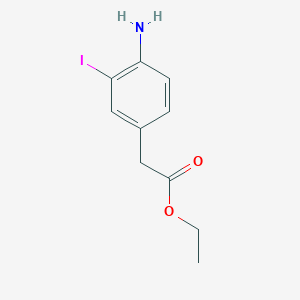

Ethyl (4-Amino-3-iodophenyl)acetate

Description

Significance of Iodinated Aromatic Systems in Chemical Transformations

Iodinated aromatic compounds, or aryl iodides, are highly prized in organic synthesis due to the unique properties of the carbon-iodine bond. Iodine is the largest and most polarizable of the stable halogens, which makes the C-I bond weaker and more reactive compared to C-Br or C-Cl bonds. This reactivity is particularly advantageous in a wide array of transition metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds, which form the backbone of many pharmaceutical drugs and functional materials.

The iodo-substituent can be readily displaced by various nucleophiles or can participate in oxidative addition steps in catalytic cycles, making iodoarenes versatile synthetic intermediates. nih.gov The introduction of an iodine atom into an aromatic ring can be achieved through electrophilic iodination using reagents like N-iodosuccinimide or iodine monochloride. nih.govmdpi.com

Role of Aryl Amines as Versatile Precursors and Ligands in Organic Chemistry

Aryl amines, compounds containing an amino group attached to an aromatic ring, are fundamental building blocks in organic chemistry. fiveable.me The nitrogen atom's lone pair of electrons makes them basic and nucleophilic, allowing them to participate in a vast number of chemical reactions. numberanalytics.comuniversalclass.com They can be acylated, alkylated, and used in the formation of amides, which are prevalent in biological systems and pharmaceutical compounds. ncert.nic.in

Furthermore, the amino group is a powerful directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents on the aromatic ring. numberanalytics.com Aryl amines are also critical components in the synthesis of heterocycles, dyes, and polymers. fiveable.mencert.nic.in Their ability to act as ligands for metal catalysts is another area of significant interest, influencing the efficiency and selectivity of catalytic processes.

Utility of Phenylacetate (B1230308) Esters in Synthetic Methodologies

Phenylacetate esters are a class of organic compounds derived from phenylacetic acid and an alcohol. They are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. researchgate.net The ester group can be hydrolyzed to the corresponding carboxylic acid, which provides another reactive handle for further chemical modifications. The methylene (B1212753) group adjacent to the carbonyl and the aromatic ring can also be functionalized.

The synthesis of phenylacetate esters can be achieved through various methods, including the Fischer esterification of phenylacetic acid with an alcohol in the presence of an acid catalyst, or by reacting a phenol (B47542) with an appropriate acyl chloride or anhydride (B1165640). wikipedia.orggoogle.com

Contextualizing Ethyl (4-Amino-3-iodophenyl)acetate within Contemporary Organic Synthesis Research

This compound combines the advantageous features of an aryl iodide, an aryl amine, and a phenylacetate ester into a single, multifunctional molecule. This unique combination makes it a highly sought-after starting material in multi-step synthetic sequences. The presence of three distinct functional groups allows for a high degree of modularity and flexibility in the design of complex target molecules.

For instance, the iodo group can be utilized in a cross-coupling reaction to introduce a new substituent, while the amino group can be modified to form an amide or participate in the construction of a heterocyclic ring. The ester functionality can be carried through the synthesis and later hydrolyzed to the carboxylic acid, providing a point for further derivatization. This strategic combination of reactive sites makes this compound a valuable tool for medicinal chemists in the development of new therapeutic agents and for materials scientists in the creation of novel functional materials.

Synthesis and Reactions of this compound

The primary documented method for the synthesis of this compound involves the direct iodination of ethyl 2-(4-aminophenyl)acetate (B8474992). chemicalbook.com

Synthetic Route:

A common procedure involves reacting ethyl 2-(4-aminophenyl)acetate with N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile. chemicalbook.com The reaction mixture is typically heated to reflux under a nitrogen atmosphere to facilitate the electrophilic aromatic substitution. chemicalbook.com The amino group on the starting material is an activating group, directing the incoming iodine electrophile to the ortho position.

Upon completion, the reaction is worked up, and the crude product is purified by column chromatography to yield this compound as a light yellow oil. chemicalbook.com A reported synthesis achieved a high yield of 90%. chemicalbook.com

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| Ethyl 2-(4-aminophenyl)acetate | N-Iodosuccinimide (NIS) | Acetonitrile | Reflux, Nitrogen atmosphere | This compound | 90% |

Data from ChemicalBook synthesis information. chemicalbook.com

The reactivity of this compound is dictated by its three functional groups. The aryl iodide is susceptible to a variety of cross-coupling reactions, the primary amine can undergo acylation, alkylation, and diazotization, and the ester can be hydrolyzed or transesterified. This trifunctional nature allows for a diverse range of subsequent chemical transformations, making it a versatile intermediate in organic synthesis.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in the synthesis of a variety of target molecules, particularly in the area of medicinal chemistry. While specific, direct applications of this exact compound in final products are not extensively documented in publicly available literature, its utility as a precursor is evident from its commercial availability and the nature of its functional groups.

Aryl iodides are frequently employed in the synthesis of biaryl compounds through Suzuki coupling, a reaction widely used in the pharmaceutical industry. The amino group can be a key pharmacophore or a handle for attaching side chains to modulate the biological activity and pharmacokinetic properties of a drug candidate. The phenylacetate moiety can also be part of a larger pharmacologically active structure or can be modified to fine-tune the molecule's properties.

For example, similar iodinated aminobenzoic acid derivatives are used as intermediates in the synthesis of antitumor and antiviral agents. nih.gov The combination of the amino and iodo functionalities on a phenyl ring is a common motif in the design of inhibitors for various enzymes and receptors.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-amino-3-iodophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBNIISVFGMPTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4 Amino 3 Iodophenyl Acetate

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections."

Disconnection Strategies for the Ester Moiety

The most straightforward disconnection for Ethyl (4-amino-3-iodophenyl)acetate involves the ester functional group. The carbon-oxygen single bond of the ester can be disconnected to identify the two primary synthons: an acyl cation equivalent and an ethoxide anion equivalent.

Disconnection (C-O): The primary retrosynthetic disconnection is at the ester linkage. youtube.com This leads to (4-Amino-3-iodophenyl)acetic acid and ethanol (B145695). The forward reaction, known as Fischer esterification, would involve reacting the carboxylic acid with ethanol in the presence of an acid catalyst. Alternatively, the carboxylic acid could be converted to a more reactive derivative, such as an acyl chloride, which would then readily react with ethanol.

Approaches to the Aromatic Ring Substitution Pattern

Disconnection (C-I Bond): A logical disconnection is the carbon-iodine bond. This strategy identifies Ethyl (4-aminophenyl)acetate as the key precursor. chemicalbook.com The forward reaction would involve an electrophilic aromatic substitution (iodination) on this precursor. The amino group is a strong activating group and is ortho-, para- directing. Since the para position is already occupied by the acetic acid ester side chain, iodination is directed to the position ortho to the amino group (C3), making this a highly regioselective and efficient approach. commonorganicchemistry.comresearchgate.net

Disconnection (C-N Bond): An alternative disconnection targets the carbon-nitrogen bond. This approach leads to a dihalogenated precursor, such as Ethyl (3,4-diiodophenyl)acetate or Ethyl (4-bromo-3-iodophenyl)acetate, and an ammonia (B1221849) equivalent. The corresponding forward synthesis would be a nucleophilic aromatic substitution, most commonly achieved via a palladium-catalyzed C-N cross-coupling reaction (e.g., Buchwald-Hartwig amination). escholarship.org This method is powerful but can present challenges in achieving selective mono-amination on a dihalogenated substrate. nih.gov

Exploration of Classical Synthetic Routes

Classical synthetic routes often rely on well-established, multi-step sequences that have been foundational in organic chemistry.

Diazotization and Iodination Strategies on Amino-Substituted Phenylacetates

The Sandmeyer reaction is a classical method for introducing a variety of functional groups, including halogens, onto an aromatic ring by replacing a primary amino group via a diazonium salt intermediate. wikipedia.orgnumberanalytics.com

A hypothetical classical synthesis of this compound could begin with a precursor like Ethyl (3-nitro-4-aminophenyl)acetate. The synthesis would proceed as follows:

Diazotization: The primary amino group at the C4 position is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. mnstate.edu

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (N₂) and is displaced by the iodide ion to form Ethyl (3-nitro-4-iodophenyl)acetate. chem-station.com

Reduction: Finally, the nitro group at the C3 position is reduced to a primary amine, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation, to yield the target compound.

While effective, this route can be lengthy and the harsh, acidic conditions of the Sandmeyer reaction may not be compatible with all functional groups.

Palladium-Catalyzed C-N Coupling Approaches

Palladium-catalyzed C-N bond formation has become a cornerstone of modern organic synthesis for its reliability and functional group tolerance. semanticscholar.org A synthetic strategy based on this approach would involve the coupling of an aryl halide with an amine.

For the synthesis of this compound, the key step would be the reaction of a precursor like Ethyl (3,4-diiodophenyl)acetate with an ammonia surrogate. The major challenge in this approach is achieving regioselectivity, as either iodine atom could potentially react. However, differences in the electronic environment or steric hindrance around the two halogens can sometimes be exploited to favor the substitution at one position over the other. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Component | Examples | Purpose |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, BINAP, dppf | Stabilizes the catalyst and facilitates the catalytic cycle. nih.gov |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine nucleophile and neutralizes the acid byproduct. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

| A table showing typical components for a Palladium-Catalyzed C-N Coupling Reaction. |

Development of Novel and Efficient Synthetic Pathways

Modern synthetic chemistry prioritizes efficiency, atom economy, and mild reaction conditions. For this compound, a highly efficient pathway has been developed that leverages the inherent reactivity of the starting materials.

This advanced method starts with the readily available Ethyl (4-aminophenyl)acetate , which can be synthesized by the reduction of Ethyl (4-nitrophenyl)acetate. chemicalbook.com The key step is a direct electrophilic iodination that avoids the need for protecting groups or harsh diazotization conditions.

A reported procedure involves the direct treatment of Ethyl (4-aminophenyl)acetate with N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile. chemicalbook.com The amino group strongly activates the aromatic ring, directing the electrophilic iodine to the ortho position (C3). This reaction is often carried out at reflux temperature and proceeds with high yield and selectivity.

| Reactant | Reagent | Solvent | Conditions | Yield | Reference |

| Ethyl (4-aminophenyl)acetate | N-Iodosuccinimide (NIS) | Acetonitrile | Reflux, overnight | 90% | chemicalbook.com |

| A table summarizing the novel and efficient synthesis of this compound. |

This direct iodination pathway represents a significant improvement over classical methods. It is a one-step transformation from a common precursor, uses a relatively mild and selective iodinating agent, and provides the target compound in excellent yield, making it an attractive method for large-scale synthesis. chemicalbook.comorganic-chemistry.org

One-Pot and Multicomponent Reactions for Enhanced Synthesis

One-pot and multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, offering reduced waste, lower costs, and savings in time and resources by combining multiple reaction steps into a single procedure. While a specific one-pot synthesis for this compound is not prominently documented, the principles of these methodologies are widely applied to analogous structures. For instance, one-pot syntheses are commonly used for creating complex heterocyclic structures like substituted thiophenes and pyrazoles from simple starting materials. nih.govnih.gov A potential one-pot strategy for the target molecule could involve the tandem reduction of a precursor like ethyl (3-iodo-4-nitrophenyl)acetate followed by a subsequent reaction in the same vessel. Another approach involves MCRs, where three or more reactants combine in a single step to form the product. nih.govresearchgate.net For example, multicomponent reactions are used to synthesize N-protected α-amino esters, demonstrating the power of this approach in building complex molecules efficiently. ed.gov The development of a one-pot or multicomponent reaction for this compound would be a valuable goal for process chemistry.

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: The precise placement of the iodo and amino groups on the phenyl ring is critical for the identity of this compound. The most common synthesis route demonstrates excellent regioselectivity by exploiting the principles of electrophilic aromatic substitution. The synthesis typically begins with ethyl (4-aminophenyl)acetate. chemicalbook.com The amino group (-NH2) is a powerful activating group and an ortho, para-director. byjus.com Since the para position is already occupied by the ethyl acetate (B1210297) group, the incoming electrophile (an iodonium (B1229267) ion source) is directed to the positions ortho to the amino group, which are positions 3 and 5. The iodination occurs specifically at the C-3 position, yielding the desired product with high selectivity. chemicalbook.com

A standard laboratory synthesis involves treating ethyl 2-(4-aminophenyl)acetate (B8474992) with an electrophilic iodine source like N-iodosuccinimide (NIS) in a suitable solvent. chemicalbook.com

Table 1: Regioselective Iodination of Ethyl 2-(4-aminophenyl)acetate

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| Ethyl 2-(4-aminophenyl)acetate | N-Iodosuccinimide (NIS) | Acetonitrile | Ethyl 2-(4-amino-3-iodophenyl)acetate | 90% | chemicalbook.com |

Stereoselectivity: The target molecule, this compound, is not chiral and therefore does not have enantiomers. However, advanced synthetic methods are often concerned with stereoselectivity when preparing chiral derivatives or using the molecule as a scaffold for more complex, stereochemically-defined structures. Methodologies such as biocatalysis and organocatalysis are instrumental in achieving high stereoselectivity. nih.govnih.gov For example, enzymes like ketoreductases and transaminases are used for the highly diastereoselective or enantioselective synthesis of chiral alcohols and amines. nih.govnih.gov Should a chiral center be introduced into a derivative of this compound, these catalytic methods would be essential for controlling the stereochemical outcome.

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly being integrated into synthetic planning to minimize environmental impact. This involves the use of safer solvents, catalytic methods, and energy-efficient processes.

Reducing or eliminating organic solvents is a key goal of green chemistry. Solvent-free reactions can be facilitated by various means, including the use of infrared irradiation, which can accelerate reaction times and reduce the need for a solvent medium. scielo.org.mx While a specific solvent-free method for the target compound is not detailed, this approach is a promising avenue for greener synthesis design in related chemical processes.

Catalytic methods are preferred over stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. acs.org For the synthesis of substituted anilines, biocatalysis presents several green alternatives. For example, nitroreductase enzymes can selectively reduce aromatic nitro compounds to anilines, a transformation that traditionally uses heavy metal catalysts. acs.org This could be applied to a precursor like ethyl (3-iodo-4-nitrophenyl)acetate. Other enzymes, such as laccases and transaminases, are also employed in the synthesis and modification of aniline (B41778) derivatives. mdpi.commdpi.com

Organocatalysis: This field uses small organic molecules to catalyze reactions. numberanalytics.comhilarispublisher.com Organocatalysts are often less toxic and more stable than metal catalysts. acs.org The synthesis of amines can be achieved using various organocatalytic modes, including those based on chiral amines or phosphoric acids, which are particularly powerful for asymmetric synthesis. acs.orgnih.gov These catalysts function by activating substrates through the formation of intermediates like enamines or iminium ions, or through non-covalent interactions such as hydrogen bonding. nih.govnumberanalytics.com

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanism is fundamental to optimizing reaction conditions, improving yields, and minimizing byproducts. For this compound, the key mechanistic step to consider is the electrophilic iodination of the aromatic ring.

Elucidation of Reaction Intermediates

The synthesis of this compound from ethyl (4-aminophenyl)acetate via electrophilic iodination proceeds through a well-understood mechanism. The amino group (-NH2) strongly activates the benzene (B151609) ring towards electrophilic attack by donating electron density, primarily to the ortho and para positions. byjus.com

The reaction is initiated by the attack of the electron-rich aromatic ring on an electrophilic iodine species (I+), which can be generated from a reagent like N-iodosuccinimide (NIS). chemicalbook.com The attack occurs at the C-3 position (ortho to the activating -NH2 group). This step results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

This arenium ion is a key reaction intermediate. The positive charge is delocalized across the aromatic ring and the nitrogen atom of the amino group, as depicted by its resonance structures. The stability of this intermediate is crucial for the reaction to proceed. In the final step, a base (which can be the solvent or the succinimide (B58015) anion) removes the proton from the C-3 carbon, restoring the aromaticity of the ring and yielding the final product, this compound. The kinetics of aniline iodination have been studied to determine the nature of the iodinating species and the details of the substitution process. uca.eduacs.org

Kinetic Studies of Key Synthetic Steps

The efficient synthesis of this compound from a precursor such as ethyl (4-aminophenyl)acetate hinges on two critical transformations: the protection of the highly reactive amino group, typically via acetylation, followed by the regioselective introduction of an iodine atom onto the aromatic ring. The kinetics of these steps dictates the reaction conditions required for optimal outcomes.

Kinetics of Electrophilic Iodination

The introduction of an iodine atom onto the benzene ring is an electrophilic aromatic substitution reaction. The rate of this reaction is influenced by several factors, including the nature of the substrate, the iodinating agent, the solvent, and the presence of catalysts.

Rate = k[Aniline Derivative][Iodinating Agent]

The reactivity of the aromatic ring is significantly influenced by the substituents present. Electron-donating groups, such as the amino group (-NH₂) and its acetylated form (-NHCOCH₃), activate the ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions. Conversely, electron-withdrawing groups decrease the reaction rate. tsijournals.com

The mechanism of electrophilic iodination often involves the formation of a transient intermediate, a sigma complex (or arenium ion), where the aromaticity of the ring is temporarily disrupted. The formation of this intermediate is the slow, rate-determining step of the reaction. masterorganicchemistry.com The subsequent rapid deprotonation restores the aromaticity and yields the final iodinated product. masterorganicchemistry.com

The choice of iodinating agent also plays a critical role in the reaction kinetics. While molecular iodine (I₂) can be used, its reactivity is often enhanced by the presence of an oxidizing agent or a Lewis acid catalyst. wikipedia.orglibretexts.org Reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) are often more effective electrophiles. niscpr.res.in Kinetic studies using iodine monochloride have shown that the order with respect to the substrate can be fractional, suggesting a more complex reaction mechanism involving a pre-equilibrium step. niscpr.res.in

The table below summarizes kinetic data from studies on the iodination of various substituted anilines, which serve as models for understanding the synthesis of this compound.

Table 1: Kinetic Data for the Iodination of Substituted Anilines

| Substrate | Iodinating Agent System | Reaction Order (Substrate) | Reaction Order (Iodinating Agent) | Relative Rate (Compared to Aniline) | Reference |

|---|---|---|---|---|---|

| Aniline | I₂ in aq. DMSO | 1 | 1 | 1.00 | niscpr.res.in |

| p-Toluidine | I₂ in aq. DMSO | 1 | 1 | >1 (Faster) | niscpr.res.in |

| p-Chloroaniline | I₂ in aq. DMSO | 1 | 1 | <1 (Slower) | niscpr.res.in |

| Aniline | Iodine Monochloride in aq. Acetic Acid | Fractional | 1 | - | niscpr.res.in |

| p-Chloroaniline | Iodine Monochloride in aq. Acetic Acid | Fractional | 1 | - | niscpr.res.in |

Effect of Temperature and Activation Parameters

The rate of iodination, like most chemical reactions, is dependent on temperature. Studies on the iodination of anilines at different temperatures have allowed for the determination of activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). tsijournals.comniscpr.res.in These parameters provide deeper insight into the transition state of the rate-determining step. A linear relationship is often observed when plotting the logarithm of the rate constant against the inverse of the temperature (Arrhenius plot), allowing for the calculation of the activation energy. tsijournals.comniscpr.res.in

Kinetics of N-Acetylation

To ensure the regioselective iodination at the 3-position (ortho to the amino group) of ethyl (4-aminophenyl)acetate, the amino group is typically protected, often by acetylation with reagents like acetic anhydride (B1165640) or acetyl chloride. youtube.com This protection moderates the activating effect of the amino group and provides steric hindrance, favoring ortho-substitution.

The N-acetylation of aromatic amines is a nucleophilic acyl substitution reaction. The reaction generally proceeds readily, especially with a highly nucleophilic amine and a reactive acetylating agent. The kinetics can be influenced by the solvent and the presence of a base or acid catalyst. nih.govijcrt.org For instance, the acetylation of alcohols catalyzed by N-methylimidazole with acetic anhydride proceeds through a general base catalysis mechanism, whereas with acetyl chloride, it follows a nucleophilic route involving an N-acylated intermediate. nih.gov While specific kinetic data for the acetylation of ethyl (4-aminophenyl)acetate is scarce, the principles derived from studies on other aromatic amines are applicable. ijcrt.orggoogle.com The reaction is often fast, and controlling the temperature is important due to its exothermic nature. google.com

Chemical Reactivity and Transformation of Ethyl 4 Amino 3 Iodophenyl Acetate

Reactivity of the Aromatic Amino Group

The aromatic amino group in ethyl (4-amino-3-iodophenyl)acetate is a key functional group that readily participates in several important chemical reactions.

Acylation and Sulfonylation Reactions

The amino group can be easily acylated or sulfonylated. Acylation is often carried out using acyl chlorides or anhydrides, such as acetic anhydride (B1165640), to form the corresponding acetamide. smolecule.com This transformation is useful for protecting the amino group or for modifying the electronic properties of the molecule.

Sulfonylation involves the reaction of the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction yields a sulfonamide, a functional group present in many pharmaceutical compounds.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetic anhydride | Ethyl (4-acetamido-3-iodophenyl)acetate | Acylation |

| This compound | p-Toluenesulfonyl chloride | Ethyl (4-(p-toluenesulfonamido)-3-iodophenyl)acetate | Sulfonylation |

Reductive and Oxidative Transformations

The aromatic amino group itself is already in a reduced state. However, the nitro group, from which the amino group is often derived, can be reduced to an amine. Oxidative transformations of the amino group can lead to the formation of various nitrogen-containing functional groups. For instance, oxidation can lead to the formation of nitroso, nitro, or azo compounds, depending on the oxidizing agent and reaction conditions. uni-muenchen.deuab.cat The presence of the electron-donating amino group activates the aromatic ring, making it susceptible to oxidative polymerization or the formation of quinone-imine structures under certain oxidative conditions.

Diazotization and Subsequent Derivatizations (e.g., Sandmeyer, Balz–Schiemann Reactions)

Diazotization of the aromatic amino group of this compound creates a highly versatile diazonium salt intermediate. This is typically achieved by treating the amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt can then undergo a variety of nucleophilic substitution reactions.

Sandmeyer Reaction : This reaction allows for the replacement of the diazonium group with a halide (Cl, Br), cyanide (CN), or other groups using a copper(I) salt catalyst. nih.govresearchgate.net This provides a powerful method for introducing a wide range of functional groups onto the aromatic ring. nih.govgla.ac.uk

Balz-Schiemann Reaction : This reaction is used to introduce a fluorine atom onto the aromatic ring by thermal or photolytic decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. researchgate.netd-nb.info Modifications to the classic Balz-Schiemann reaction, such as the use of hypervalent iodine catalysts, have been developed to achieve fluorination under milder conditions. researchgate.net

Table 2: Diazotization and Subsequent Derivatization Reactions

| Starting Material | Reagents | Product | Reaction Name |

| This compound | 1. NaNO₂, HCl2. CuCl | Ethyl (4-chloro-3-iodophenyl)acetate | Sandmeyer Reaction |

| This compound | 1. NaNO₂, HBF₄2. Heat | Ethyl (4-fluoro-3-iodophenyl)acetate | Balz-Schiemann Reaction |

| This compound | 1. NaNO₂, HCl2. CuCN | Ethyl (4-cyano-3-iodophenyl)acetate | Sandmeyer Reaction |

Condensation Reactions with Carbonyl Compounds

The amino group can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). mdpi.com This reaction is typically catalyzed by an acid or a base. The resulting imines can be further reduced to form secondary amines or used as intermediates in the synthesis of heterocyclic compounds. For example, condensation with β-ketoesters can lead to the formation of quinoline (B57606) derivatives. vanderbilt.edu

Reactivity of the Aryl Iodide Moiety

The aryl iodide portion of the molecule is a key handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is relatively weak, making the aryl iodide an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. thermofisher.comacs.org

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. thermofisher.com It is a widely used method for forming carbon-carbon bonds. nih.gov

Heck-Mizoroki Coupling : In this reaction, the aryl iodide is coupled with an alkene to form a new carbon-carbon bond, typically with the introduction of a substituted vinyl group onto the aromatic ring. thermofisher.com

Sonogashira Coupling : This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Buchwald-Hartwig Amination : This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. nih.gov

Stille Coupling : This involves the reaction of the aryl iodide with an organotin compound, catalyzed by palladium, to form a carbon-carbon bond. thermofisher.com

Negishi Coupling : An organozinc reagent is coupled with the aryl iodide in the presence of a palladium or nickel catalyst to create a carbon-carbon bond. thermofisher.com

Hirao Coupling : This reaction forms a carbon-phosphorus bond by coupling the aryl iodide with a P(O)-H compound, such as a phosphite (B83602) or phosphine (B1218219) oxide, under palladium catalysis. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | Biaryl |

| Heck-Mizoroki | Alkene | Pd catalyst, base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Aryl alkyne |

| Buchwald-Hartwig | Amine | Pd catalyst, base | Aryl amine |

| Stille | Organotin compound | Pd catalyst | Biaryl |

| Negishi | Organozinc compound | Pd or Ni catalyst | Biaryl |

| Hirao | P(O)-H compound | Pd catalyst | Aryl phosphonate/phosphine oxide |

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a C-C bond by coupling an organoboron compound with an organohalide. acs.orgmdpi.com For this compound, this reaction enables the introduction of a wide variety of aryl, vinyl, or alkyl groups in place of the iodine atom. The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and base. rsc.orgmdpi.com Commonly used catalysts include palladium(0) complexes like Pd(PPh₃)₄ or palladium(II) precatalysts such as Pd(OAc)₂ and PdCl₂(dppf), which are reduced in situ to the active Pd(0) species. mdpi.comrsc.org The selection of a suitable phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. rsc.org Bases like potassium carbonate, cesium carbonate, or potassium phosphate (B84403) are essential for the transmetalation step. rsc.orgmdpi.com

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | High |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Good |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/Water | Moderate-High |

This table represents typical, generalized conditions. Actual yields and optimal conditions may vary based on specific substrate combinations and laboratory-specific factors.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling provides a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. mdpi.comorganic-chemistry.org This reaction is characteristically co-catalyzed by palladium and copper(I) salts, typically copper(I) iodide (CuI). mdpi.com The palladium complex, often Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium center. mdpi.comorganic-chemistry.org An amine base, such as triethylamine (B128534) or diisopropylethylamine, is used both as a base and, in many cases, as the solvent. organic-chemistry.org This reaction allows for the direct installation of an alkyne moiety onto the phenyl ring of this compound, a key step in the synthesis of various heterocyclic compounds and materials. mdpi.combeilstein-journals.org

Table 2: Typical Reagents for Sonogashira Coupling

| Reagent Type | Examples | Purpose in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for C-C bond formation. mdpi.com |

| Copper(I) Co-catalyst | CuI | Activates the alkyne for coupling. mdpi.com |

| Terminal Alkyne | Phenylacetylene, 1-Heptyne | Provides the alkyne functional group. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Scavenges HX, facilitates catalyst regeneration. organic-chemistry.org |

| Solvent | THF, DMF, Acetonitrile | Dissolves reactants. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgresearchgate.net While this compound already possesses an amino group, this reaction could theoretically be used to introduce a second, different amine or to form bonds with nitrogen-containing heterocycles. The reaction typically employs a palladium catalyst, a bulky electron-rich phosphine ligand (such as XPhos, SPhos, or tBu₃P), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgacs.org The choice of ligand is crucial to promote the reductive elimination step, which forms the C-N bond. mdpi.com Given the presence of the free amino group on the starting material, protection of this group might be necessary to prevent self-coupling or other side reactions.

Heck Reaction for Olefination

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted olefin, creating a new carbon-carbon bond. organic-chemistry.orglibretexts.org In the context of this compound, this reaction would attach a vinyl group to the aromatic ring at the position of the iodine atom. The process is catalyzed by a palladium(0) species, often generated in situ from palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of a phosphine ligand. organic-chemistry.orgresearchgate.net A base, typically a tertiary amine like triethylamine or an inorganic base like potassium carbonate, is required to neutralize the hydrogen halide produced during the catalytic cycle. beilstein-journals.org The reaction generally exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org

Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-type Reactions)

The Ullmann reaction, one of the oldest cross-coupling methods, traditionally involves the copper-mediated synthesis of symmetrical biaryl compounds from aryl halides at high temperatures. organic-chemistry.org Modern "Ullmann-type" reactions have expanded this chemistry to include the formation of C-N and C-O bonds under milder conditions, often with the aid of ligands. nih.govacs.org For this compound, a copper-catalyzed reaction could be employed to couple it with alcohols, phenols, or amines. rsc.org These reactions typically use a copper(I) source, such as CuI, in the presence of a ligand (e.g., 1,10-phenanthroline, amino acids) and a base like cesium carbonate or potassium phosphate. nih.govrsc.org The amino group on the substrate could potentially act as an intramolecular ligand, influencing the reaction's outcome.

Reactions Involving Radical Intermediates

The carbon-iodine bond in this compound can undergo homolytic cleavage to generate an aryl radical intermediate under specific conditions. These conditions can include initiation by radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride, or through photolytic or electrochemical methods. bbhegdecollege.comnih.gov Once formed, this highly reactive aryl radical can participate in various transformations. For instance, it can be trapped by alkenes in an intermolecular addition reaction or undergo cyclization if a suitable tethered reactive partner is present. bbhegdecollege.com These radical pathways offer an alternative to metal-catalyzed methods for forming new bonds, though control of selectivity can be a challenge.

Reactivity of the Ethyl Ester Functionality

The ethyl ester group is a key reactive site in this compound, susceptible to a variety of nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (4-amino-3-iodophenyl)acetic acid. epa.gov This transformation is typically carried out under acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis, or saponification, proceeds via nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is often catalyzed by acids or bases and involves the reaction of the ester with an alcohol. scielo.brresearchgate.netbiofueljournal.comgoogle.com For example, reacting this compound with a different alcohol in the presence of a suitable catalyst would yield a new ester. The efficiency of this process can be influenced by factors such as the nature of the alcohol and the catalyst used.

| Reaction | Reactant | Reagents and Conditions | Product |

| Hydrolysis | This compound | H₃O⁺ or OH⁻, heat | (4-Amino-3-iodophenyl)acetic acid |

| Transesterification | This compound | R'OH, acid or base catalyst | Alkyl (4-amino-3-iodophenyl)acetate |

Reduction to Alcohol and Amide Formation

Reduction to Alcohol: The ethyl ester functionality can be reduced to the corresponding primary alcohol, 2-(4-amino-3-iodophenyl)ethanol. This reduction is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.

Amide Formation: The ethyl ester can be converted to an amide by reacting it with a primary or secondary amine. researchgate.netacs.org This aminolysis reaction is often slower than the reaction of acid chlorides but can be facilitated by heating or by using a catalyst. The choice of amine determines the structure of the resulting amide. For instance, reaction with ammonia (B1221849) would yield 2-(4-amino-3-iodophenyl)acetamide, while reaction with a primary amine (R'NH₂) would produce an N-substituted amide.

| Reaction | Reactant | Reagents and Conditions | Product |

| Reduction | This compound | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 2-(4-Amino-3-iodophenyl)ethanol |

| Amide Formation | This compound | R'R''NH, heat or catalyst | 2-(4-Amino-3-iodophenyl)-N,N-R'R''-acetamide |

Claisen Condensation and Related Enolate Chemistry

The α-protons of the acetate group are acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.com This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Claisen Condensation: The enolate of this compound can react with another molecule of the same ester in a Claisen condensation reaction. openstax.orgyoutube.comblogspot.commasterorganicchemistry.comlibretexts.org This reaction, typically promoted by a strong base like sodium ethoxide, results in the formation of a β-keto ester. The mechanism involves the nucleophilic attack of the enolate on the carbonyl carbon of a second ester molecule, followed by the elimination of an ethoxide ion. openstax.orglibretexts.org

Related Enolate Chemistry: The enolate can also be used in other reactions, such as alkylation with alkyl halides or in directed aldol (B89426) reactions with other carbonyl compounds. masterorganicchemistry.comucsb.edu The reactivity and regioselectivity of these reactions can be controlled by the choice of base, solvent, and reaction temperature. thieme-connect.de

Concurrent and Selective Reactivity of Multiple Functional Groups

The presence of the amino, iodo, and ethyl ester groups on the same molecule presents both challenges and opportunities for selective chemical transformations.

Chemoselectivity in Multifunctional Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another. whiterose.ac.ukmdpi.comescholarship.org In this compound, the relative reactivity of the functional groups can be exploited to achieve selective transformations. For example, the amino group is a strong nucleophile and can readily undergo acylation or alkylation reactions. The iodine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. The ethyl ester can be hydrolyzed, reduced, or converted to an amide.

By carefully choosing the reaction conditions (reagents, solvent, temperature), it is possible to target a specific functional group while leaving the others intact. For instance, acylation of the amino group can be achieved using a mild acylating agent at low temperatures, which would not affect the ester or the iodo group. Similarly, a palladium-catalyzed cross-coupling reaction can be performed on the iodo group without affecting the amino or ester functionalities.

| Target Functional Group | Reaction | Reagents and Conditions | Product |

| Amino Group | N-Acetylation | Acetic anhydride, pyridine | Ethyl (4-acetylamino-3-iodophenyl)acetate |

| Iodo Group | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Ethyl (4-amino-3-arylphenyl)acetate |

| Ethyl Ester | Hydrolysis | LiOH, THF/H₂O | (4-Amino-3-iodophenyl)acetic acid |

Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions

The substituents on the benzene (B151609) ring direct the position of further substitution reactions. The amino group is a strongly activating and ortho-, para-directing group, while the iodo and the ethyl acetate groups are deactivating and have more complex directing effects.

Electrophilic Aromatic Substitution: The amino group strongly directs incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the ethyl acetate group, electrophilic substitution is expected to occur primarily at the position ortho to the amino group (position 5). However, the steric hindrance from the adjacent iodine atom might influence the regioselectivity.

Nucleophilic Aromatic Substitution: The iodine atom can be displaced by strong nucleophiles in a nucleophilic aromatic substitution reaction, particularly if the ring is further activated by electron-withdrawing groups. The position of the iodo group makes it susceptible to such reactions. The outcome of these reactions is also influenced by the nature of the nucleophile and the reaction conditions. gavinpublishers.com

The interplay of these directing effects can be utilized to synthesize a variety of substituted derivatives of this compound. nih.govacs.org

Derivatization Strategies for Ethyl 4 Amino 3 Iodophenyl Acetate

Design and Synthesis of Derivatives for Specific Applications

The design of derivatives of ethyl (4-amino-3-iodophenyl)acetate is often guided by the desired biological activity or material property. The core structure can be modified to interact with specific biological targets or to assemble into larger, functional architectures. For instance, derivatives of similar aminophenylacetic acid structures have been investigated for their antimicrobial and anticancer properties. researchgate.netsrce.hrnih.gov

The synthesis of these derivatives typically involves leveraging the reactivity of the amino and iodo groups. The amino group can readily undergo acylation, alkylation, and arylation reactions, while the iodo group is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. These synthetic routes allow for the systematic exploration of the chemical space around the core scaffold to optimize for a particular application.

Table 1: Design Strategies for Bioactive Derivatives

| Target Application | Design Strategy | Key Reactions |

| Antimicrobial Agents | Introduction of heterocyclic moieties to mimic natural antimicrobial compounds. | Amide bond formation, condensation reactions. researchgate.net |

| Anticancer Agents | Incorporation of pharmacophores known to interact with cancer-related targets. | Suzuki coupling, Sonogashira coupling, Buchwald-Hartwig amination. |

| Immunomodulating Agents | Modification of the phenylacetic acid backbone to influence immune responses. | Esterification, amidation. google.com |

Introduction of Heteroaromatic and Aliphatic Moieties

The introduction of heteroaromatic and aliphatic groups can significantly alter the physicochemical and biological properties of this compound. Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing these structural motifs. nih.govresearchgate.net Their incorporation can enhance binding to biological targets, improve solubility, and modulate pharmacokinetic properties.

Aliphatic moieties, on the other hand, can be used to tune the lipophilicity of the molecule, which is a critical parameter for drug absorption and distribution. The length and branching of the aliphatic chain can be systematically varied to achieve the desired balance between aqueous solubility and membrane permeability.

Synthesis of Heteroaromatic Derivatives:

Amide Coupling: The amino group of this compound can be acylated with a variety of heteroaromatic carboxylic acids using standard peptide coupling reagents.

Condensation Reactions: Reaction with dicarbonyl compounds can lead to the formation of heterocyclic rings, such as pyridinones. nih.gov

Cross-Coupling Reactions: The iodo group can be utilized in cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce heteroaromatic rings directly onto the phenyl core.

Synthesis of Aliphatic Derivatives:

N-Alkylation: The amino group can be alkylated with various aliphatic halides.

Acylation: Reaction with aliphatic acid chlorides or anhydrides yields the corresponding N-acylated derivatives.

Table 2: Examples of Introduced Moieties and Synthetic Methods

| Moiety Type | Example Moiety | Synthetic Method |

| Heteroaromatic | Pyridine | Amide coupling with nicotinic acid. |

| Heteroaromatic | Thiazole | Hantzsch thiazole synthesis from an alpha-haloketone derivative. |

| Aliphatic | Butyl | Reductive amination with butanal. |

| Aliphatic | Acetyl | Acylation with acetic anhydride (B1165640). |

Formation of Polymeric or Supramolecular Structures Utilizing the Compound as a Monomer

The bifunctional nature of this compound, with its reactive amino and iodo groups, makes it a suitable monomer for the synthesis of polymers and supramolecular structures. The ability to form extended, ordered structures is of great interest in materials science for applications in electronics, sensing, and catalysis.

Polymerization:

While direct polymerization of this compound is not widely reported, analogous aminophenol compounds can undergo oxidative polymerization to form polyaniline-like structures. mdpi.comresearchgate.net Similarly, the amino group of this compound could potentially be involved in polymerization reactions, such as the formation of polyamides or polyimines. The iodo group could also participate in polymerization through repeated cross-coupling reactions.

Supramolecular Assembly:

The iodo group on the aromatic ring is a key feature for the formation of supramolecular structures through halogen bonding. nih.gov Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species and interacts with a Lewis base. In the case of this compound, the iodine atom can form halogen bonds with electron-donating groups on adjacent molecules, such as the amino group or the carbonyl oxygen of the ester. These directional interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks. nih.gov Hydrogen bonding involving the amino group can also play a significant role in directing the self-assembly process. mdpi.comresearchgate.net

Synthesis of Analogs with Modified Substituents (e.g., Halogen Exchange, Alkyl Chain Variations)

The synthesis of analogs with modified substituents allows for the fine-tuning of the molecule's properties. This can involve replacing the iodine atom with other halogens or functional groups, or altering the length and structure of the ester's alkyl chain.

Halogen Exchange:

The iodo group can be replaced by other halogens through a Finkelstein or an aromatic Finkelstein reaction. manac-inc.co.jpwikipedia.org This reaction typically involves treating the iodo-compound with a salt of the desired halogen. For example, reaction with copper(I) bromide or chloride in the presence of a suitable ligand can facilitate the exchange of iodine for bromine or chlorine. organic-chemistry.orgnih.gov This allows for a comparative study of the effect of different halogens on the molecule's activity or properties.

Alkyl Chain Variations:

The ethyl ester can be modified through transesterification reactions. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be replaced with other alkyl or aryl groups. This modification can influence the molecule's solubility, steric profile, and susceptibility to hydrolysis.

Table 3: Analog Synthesis Strategies

| Modification | Reaction | Reagents |

| Halogen Exchange (I to Br) | Aromatic Finkelstein Reaction | CuBr, diamine ligand. organic-chemistry.org |

| Halogen Exchange (I to Cl) | Aromatic Finkelstein Reaction | CuCl, diamine ligand. |

| Alkyl Chain Variation (Ethyl to Methyl) | Transesterification | Methanol, acid or base catalyst. |

| Alkyl Chain Variation (Ethyl to tert-Butyl) | Transesterification | tert-Butanol, acid or base catalyst. |

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Substituted Indoles and Quinolines

The aniline (B41778) functionality of ethyl (4-amino-3-iodophenyl)acetate serves as a crucial starting point for the synthesis of heterocyclic compounds like indoles and quinolines, which are prevalent motifs in pharmaceuticals and functional materials.

Substituted Indoles: The Fischer indole (B1671886) synthesis is a classic and widely used method for constructing the indole ring system. ambeed.comrsc.orgresearchgate.net This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the corresponding aniline. This compound can be diazotized and reduced to form the corresponding hydrazine (B178648). This hydrazine can then be reacted with a suitable ketone or aldehyde to generate a phenylhydrazone, which upon treatment with an acid catalyst such as polyphosphoric acid or zinc chloride, would be expected to cyclize to form a substituted indole. The presence of the iodo and ethyl acetate (B1210297) groups on the resulting indole scaffold provides further handles for diversification. Palladium-catalyzed methods, such as the intramolecular cyclization of 2-alkynylanilines, also offer a modern approach to indole synthesis where the amino group of this compound could be functionalized with an alkyne-containing side chain prior to cyclization. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.orgmdpi.com

Substituted Quinolines: The Combes quinoline (B57606) synthesis offers a direct route to substituted quinolines from anilines and β-diketones. wikipedia.orgiipseries.orgthieme-connect.de In this reaction, this compound would be expected to condense with a β-diketone under acidic conditions to form an enamine intermediate, which then undergoes cyclization and dehydration to yield a substituted quinoline. The regioselectivity of the cyclization can be influenced by the substituents on both the aniline and the β-diketone. wikipedia.org Another relevant method is the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov While the starting material is not a ketone, the ethyl acetate group could potentially be manipulated to participate in such a cyclization after initial reaction at the amino group.

Intermediate in the Formation of Biaryl and Heterobiaryl Systems

The carbon-iodine bond in this compound is a key feature that enables its participation in various palladium-catalyzed cross-coupling reactions to form biaryl and heterobiaryl structures. These motifs are of significant interest in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. rsc.orgmdpi.comresearchgate.net The aryl iodide functionality of this compound makes it an excellent substrate for this reaction. Coupling with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base would lead to the corresponding biaryl or heterobiaryl compounds. ajrconline.org This reaction is known for its high functional group tolerance, making it suitable for complex molecule synthesis.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com this compound can be coupled with various alkenes to introduce vinyl groups, which can be further functionalized. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Stille Coupling: The Stille reaction utilizes organotin reagents for cross-coupling with aryl halides. wikipedia.orglibretexts.org This method is also applicable to this compound and offers an alternative to the Suzuki-Miyaura coupling, particularly when specific organotin reagents are more readily available or offer different reactivity profiles.

A summary of potential cross-coupling reactions is presented in the table below:

| Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl derivative |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Aryl-substituted alkene |

| Stille | Organostannane | Pd(PPh₃)₄ | Biaryl derivative |

Application in the Construction of Macrocyclic Compounds

Macrocycles are of increasing importance in drug discovery due to their ability to bind to challenging biological targets. The multiple reactive sites on this compound make it a potential building block for the synthesis of complex macrocyclic structures.

Intramolecular cross-coupling reactions are a powerful strategy for macrocyclization. For instance, derivatives of this compound, where the amino group is functionalized with a chain containing a terminal alkene or stannane, could undergo intramolecular Heck researchgate.net or Stille reactions, respectively, to form macrocycles. wikipedia.orgnih.gov The palladium catalyst would facilitate the coupling between the aryl iodide and the tethered reactive group, leading to the formation of a large ring system.

Multicomponent reactions (MCRs) also offer an efficient pathway to macrocycles. The Ugi and Passerini reactions, which combine three or four starting materials in a single step, can be adapted for macrocyclization by using bifunctional components. nih.govbaranlab.orgacs.org For example, the amino group of this compound could participate in an Ugi reaction with a dicarboxylic acid, an isocyanide, and an aldehyde to generate a linear precursor that could subsequently be cyclized.

Role in the Synthesis of Scaffolds for Chemical Biology Research

The development of diverse molecular scaffolds is crucial for exploring chemical space in the search for new bioactive compounds. This compound is a promising starting material for the synthesis of such scaffolds, particularly for kinase inhibitors and for use in diversity-oriented synthesis.

Kinase Inhibitor Scaffolds: Many kinase inhibitors are based on substituted heterocyclic scaffolds that mimic the ATP binding site. rsc.orgacs.orgnih.govwipo.intnih.gov The substituted aniline moiety of this compound is a common starting point for the construction of privileged scaffolds such as quinazolines, pyrimidines, and indoles, which are known to be effective kinase inhibitor cores. The iodo and ethyl acetate groups provide points for further chemical elaboration to optimize binding affinity and selectivity. For instance, the amino group can be used to build a core heterocycle, while the iodo group can be used in a subsequent cross-coupling reaction to introduce a variety of substituents that can probe the hydrophobic pocket of the kinase active site.

Diversity-Oriented Synthesis (DOS): DOS aims to rapidly generate a library of structurally diverse molecules from a common starting material. scispace.comsemanticscholar.orgnih.gov The orthogonal reactivity of the functional groups in this compound makes it an ideal substrate for DOS. For example, the amino group can be acylated, the ester can be hydrolyzed and converted to an amide, and the iodo group can be used in a variety of cross-coupling reactions. By systematically varying the reagents used at each of these positions, a large and diverse library of compounds can be generated for high-throughput screening in chemical biology and drug discovery programs. Multicomponent reactions like the Ugi and Passerini reactions are also powerful tools in DOS, and the amino group of the title compound can readily participate in these transformations. nih.govbaranlab.orgacs.org

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Amino 3 Iodophenyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. High-resolution 1H and 13C NMR provide information about the chemical environment of individual atoms, while two-dimensional (2D) techniques reveal through-bond and through-space correlations between nuclei.

High-Resolution ¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of Ethyl (4-Amino-3-iodophenyl)acetate provides a precise map of the proton environments within the molecule. The spectrum, recorded in DMSO-d₆, shows distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the ethyl ester group, and the amine protons. chemicalbook.com

The aromatic region displays a characteristic substitution pattern. A singlet at δ 7.45 ppm is assigned to the proton at position 2 of the phenyl ring (H-2). A doublet at δ 6.97 ppm (J = 8.2 Hz) corresponds to the proton at position 6 (H-6), which is coupled to the proton at position 5. The proton at position 5 (H-5) appears as a doublet at δ 6.70 ppm (J = 8.2 Hz). The amino group protons (NH₂) appear as a broad singlet at δ 5.13 ppm. chemicalbook.com

The ethyl acetate (B1210297) moiety gives rise to a triplet at δ 1.18 ppm (J = 7.2 Hz) for the methyl (CH₃) protons and a quartet at δ 4.05 ppm (J = 7.2 Hz) for the methylene (OCH₂) protons, indicative of the ethyl group coupled to each other. The benzylic methylene protons (CH₂-Ar) are observed as a singlet at δ 3.45 ppm. chemicalbook.com

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Ar-H | 7.45 | Singlet | - | H-2 |

| Ar-H | 6.97 | Doublet | 8.2 | H-6 |

| Ar-H | 6.70 | Doublet | 8.2 | H-5 |

| NH₂ | 5.13 | Broad Singlet | - | Amino Protons |

| OCH₂CH₃ | 4.05 | Quartet | 7.2 | Ethyl Methylene |

| Ar-CH₂ | 3.45 | Singlet | - | Benzylic Methylene |

| OCH₂CH₃ | 1.18 | Triplet | 7.2 | Ethyl Methyl |

¹H NMR data recorded in DMSO-d₆ at 400 MHz. chemicalbook.com

| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~171 | Carbonyl |

| Ar-C | ~148 | C-4 (C-NH₂) |

| Ar-C | ~139 | C-2 |

| Ar-C | ~131 | C-6 |

| Ar-C | ~120 | C-1 (C-CH₂) |

| Ar-C | ~115 | C-5 |

| Ar-C | ~88 | C-3 (C-I) |

| OCH₂CH₃ | ~60 | Ethyl Methylene |

| Ar-CH₂ | ~40 | Benzylic Methylene |

| OCH₂CH₃ | ~14 | Ethyl Methyl |

Predicted ¹³C NMR chemical shifts are estimates based on analogous structures.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra and for elucidating the complete molecular structure. bldpharm.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the ethyl group protons, showing a cross-peak between the quartet at δ 4.05 ppm and the triplet at δ 1.18 ppm. It would also confirm the coupling between the aromatic protons H-5 and H-6, with a cross-peak connecting the signals at δ 6.70 and 6.97 ppm. nist.gov

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. hmdb.ca It would definitively link the proton signals to their corresponding carbon signals. For instance, the proton singlet at δ 3.45 ppm would show a correlation to the benzylic carbon signal. The aromatic proton signals would correlate to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. hmdb.ca It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations would include the benzylic protons (δ 3.45 ppm) showing cross-peaks to the aromatic carbons C-1, C-2, and C-6, as well as to the carbonyl carbon of the ester. The ethyl methylene protons (δ 4.05 ppm) would show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. For this compound, a NOESY spectrum would show correlations between the benzylic protons (Ar-CH₂) and the aromatic proton at H-2. It could also show correlations between the amino protons and the aromatic proton at H-5.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic frequencies. For this compound, the IR spectrum would exhibit several key absorption bands.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3500-3300 | Symmetric & Asymmetric Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Ester) | 1750-1735 | Stretching |

| C=C (Aromatic) | 1600-1450 | Ring Stretching |

| N-H (Amine) | 1650-1580 | Bending (Scissoring) |

| C-O (Ester) | 1300-1000 | Stretching |

| C-I | 600-500 | Stretching |

The N-H stretching of the primary amine would appear as two sharp bands in the region of 3500-3300 cm⁻¹. The C=O stretch of the saturated ethyl ester is expected as a strong, sharp absorption around 1735-1750 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching from the ethyl and methylene groups would be visible just below 3000 cm⁻¹. The C-O stretching of the ester group would produce strong bands in the 1300-1000 cm⁻¹ region. The C-I stretch is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range. vscht.czlibretexts.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₂INO₂), the exact mass of the neutral molecule has been calculated and experimentally verified.

A study reported the high-resolution mass spectrometry data for this compound, showing a calculated value for the molecular ion [M]⁺ of 304.9913 and a found value of 304.9910. sci-hub.se Another source using electrospray ionization (ESI) found the protonated molecule [M+H]⁺ at m/z 306. chemicalbook.com

| Ion | Calculated m/z | Found m/z | Technique |

| [C₁₀H₁₂INO₂]⁺ | 304.9913 | 304.9910 | HRMS |

| [C₁₀H₁₂INO₂ + H]⁺ | 306.0042 | 306 | ESI-MS |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of this fragmentation pattern provides valuable structural information. For this compound, several key fragmentation pathways can be predicted. libretexts.org

The molecular ion peak would be observed at m/z 305. The loss of the ethoxy radical (•OCH₂CH₃) from the ester group would lead to a fragment ion at m/z 260. A common fragmentation for ethyl esters is the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement, which would result in an ion at m/z 277.

Another significant fragmentation pathway for phenylacetate (B1230308) derivatives is the cleavage of the bond between the benzylic carbon and the carbonyl carbon, leading to the formation of a stable tropylium-like ion. Cleavage of the C-C bond alpha to the aromatic ring would result in the loss of the carboxymethyl ethyl group (•CH₂COOCH₂CH₃), giving a fragment at m/z 218. Conversely, the formation of the [M - C₇H₆I]⁺ fragment corresponding to the loss of the iodinated benzyl (B1604629) radical would result in an ion at m/z 88. The loss of an iodine radical (•I) from the molecular ion would produce a fragment at m/z 178.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the spatial orientation of molecules within the crystal lattice, which in turn dictates the material's macroscopic properties. The analysis of derivatives offers a window into the likely structural behavior of this compound.

Detailed Research Findings from Analogue Structures

Detailed crystallographic studies on analogues such as Ethyl 4-amino-3-methylbenzoate and ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate reveal recurring structural patterns, particularly concerning intermolecular hydrogen bonding and molecular packing.

In the crystal structure of Ethyl 4-amino-3-methylbenzoate , the asymmetric unit contains two molecules. These molecules form dimers through N—H···N hydrogen bonds. nih.gov These dimers are further interconnected by N—H···O intermolecular hydrogen bonds, creating a stable, extended network within the crystal. nih.gov Such hydrogen bonding is a critical factor in the stabilization of the crystal structure. researchgate.net

Similarly, the structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate also features two independent molecules in the asymmetric unit. nih.gov The most significant interactions in its crystal packing are amine-N—H⋯O(carbonyl) hydrogen bonds that link the two independent molecules. nih.gov This results in the formation of non-centrosymmetric ten-membered synthons. nih.govresearchgate.net

The planarity of the molecule is another key aspect. For instance, in ethyl 4-anilino-3-nitrobenzoate, the molecule is essentially planar. researchgate.net The crystal packing in aminobenzoate derivatives is often stabilized by a combination of hydrogen bonds and π–π stacking interactions between aromatic rings. researchgate.net

The following tables summarize the crystallographic data for these representative derivatives.

Crystallographic Data for Ethyl 4-amino-3-methylbenzoate nih.gov

| Parameter | Value |

| Formula | C₁₀H₁₃NO₂ |

| Molar Mass | 179.21 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.0110 (16) |

| b (Å) | 8.7030 (17) |

| c (Å) | 15.835 (3) |

| α (°) | 90.78 (3) |

| β (°) | 95.13 (3) |

| γ (°) | 114.34 (3) |

| Volume (ų) | 1000.3 (3) |

| Z | 4 |

| Temperature (K) | 298 (2) |

Crystallographic Data for ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate nih.goviucr.org

| Parameter | Value |

| Formula | C₁₅H₂₀BrNO₂ |

| Molar Mass | 326.22 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8746 (6) |

| b (Å) | 12.2023 (5) |

| c (Å) | 13.7760 (6) |

| α (°) | 97.557 (3) |

| β (°) | 110.520 (2) |

| γ (°) | 113.866 (2) |

| Volume (ų) | 1620.20 (14) |

| Z | 4 |

| Temperature (K) | 290 |

Computational Chemistry Investigations of Ethyl 4 Amino 3 Iodophenyl Acetate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical and physical properties. For Ethyl (4-Amino-3-iodophenyl)acetate, these calculations reveal key details about its reactivity and intermolecular interactions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital most likely to accept an electron (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scispace.com

For this compound, the HOMO is predominantly localized on the aniline (B41778) portion of the molecule, specifically on the amino group and the aromatic ring. This is due to the electron-donating nature of the amino group, which increases the energy of the p-orbitals in this region. Conversely, the LUMO is expected to be distributed over the phenylacetate (B1230308) part of the molecule, particularly the carbonyl group of the ester, which acts as an electron-withdrawing group.

Density Functional Theory (DFT) calculations, a common computational method, can provide quantitative values for these orbitals. physchemres.org A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. scispace.com The presence of the iodine atom and the amino group on the phenyl ring significantly influences these energy levels compared to unsubstituted ethyl phenylacetate.

Table 1: Calculated Frontier Orbital Energies of this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the molecule's capacity to donate an electron. |

| LUMO Energy | -1.2 eV | Indicates the molecule's capacity to accept an electron. |

| HOMO-LUMO Gap | 4.6 eV | A measure of chemical reactivity and stability. thaiscience.info |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. libretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface. numberanalytics.com These maps use a color scale to denote different potential values: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies areas of positive potential (electron-poor, attractive to nucleophiles). researchgate.net Green and yellow represent intermediate, relatively neutral potential. researchgate.net

For this compound, the ESP map would reveal several key features:

A region of high negative potential (red) would be centered around the oxygen atoms of the ester's carbonyl group and the nitrogen atom of the amino group, highlighting these as primary sites for electrophilic attack or hydrogen bond donation. researchgate.net

The hydrogen atoms of the amino group would show a positive potential (blue), making them susceptible to acting as hydrogen bond donors.

The aromatic ring itself would display a complex potential landscape due to the competing electronic effects of the substituents. The electron-donating amino group would increase the electron density on the ring (making it more red/yellow), while the electron-withdrawing ester group and the electronegative iodine atom would decrease it (making it more green/blue in their vicinity). wikimedia.org

This detailed charge distribution is crucial for predicting how the molecule will interact with other reagents, solvents, and biological macromolecules. numberanalytics.com

Conformational Analysis and Energy Minimization Studies